molecular formula C6H11FO5 B1253437 2-deoxy-2-((18)F)fluoro-D-mannopyranose

2-deoxy-2-((18)F)fluoro-D-mannopyranose

Cat. No.: B1253437
M. Wt: 181.15 g/mol
InChI Key: ZCXUVYAZINUVJD-PRCAYWMUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-2-((18)F)fluoro-D-mannopyranose (abbreviated as [18F]FDM) is a fluorinated carbohydrate analog used in positron emission tomography (PET) imaging. Its molecular formula is C₆H₁₁F¹⁸FO₅, with a monoisotopic mass of 182.059 g/mol . The compound is synthesized via nucleophilic radiofluorination of a trifluoromethanesulfonyl (triflate) precursor, such as methyl 4,6-O-benzylidene-3-O-benzyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside, yielding regioselective [18F]fluorination at the C2 position . The reaction achieves a radiochemical yield of ~42% after purification .

[18F]FDM targets mannose receptor (MR)-bearing macrophages, which are abundant in atherosclerotic plaques and tumors . Unlike the glucose analog [18F]FDG, [18F]FDM exhibits lower uptake in non-target tissues (e.g., brain, muscles), enhancing specificity for inflammatory and immune-related pathologies .

Properties

Molecular Formula

C6H11FO5

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i7-1

InChI Key

ZCXUVYAZINUVJD-PRCAYWMUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)[18F])O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

Scientific Research Applications

Tumor Imaging

Mechanism of Action:
18F-fluoro-D-mannose is metabolized by hexokinase, similar to 18F-FDG, leading to its phosphorylation and retention in tumor cells. This metabolic trapping allows for effective imaging of tumors through PET scans.

Key Findings:

  • In studies involving tumor-bearing rats, 18F-fluoro-D-mannose demonstrated tumor uptake comparable to that of 18F-FDG, with a quasi-standardized uptake value (SUV) of approximately 2.83 for 18F-fluoro-D-mannose versus 2.40 for 18F-FDG .
  • The compound showed significantly lower uptake in the brain compared to 18F-FDG, which is advantageous for imaging brain tumors as it reduces background noise .

Case Study:
A study conducted on a transplantable rat tumor model revealed that the uptake of 18F-fluoro-D-mannose reached levels of 2.65 ± 0.81% dose/g at 60 minutes post-injection, with rapid blood clearance and favorable tumor-to-blood ratios (29.4) observed . This suggests its potential utility as an effective diagnostic tool for cancer detection.

Atherosclerosis Imaging

Targeting Plaque Inflammation:
Research indicates that 18F-fluoro-D-mannose can be utilized to visualize inflammation in atherosclerotic plaques due to its preferential uptake by macrophages present in these lesions.

Key Findings:

  • In a rabbit model, the uptake of 18F-fluoro-D-mannose was shown to correlate with the density of macrophages within atherosclerotic plaques, making it a valuable tool for assessing plaque stability and risk of rupture .
  • The study highlighted that the compound could restrict binding of anti-mannose receptor antibodies to macrophages, indicating its specificity for inflammatory processes associated with cardiovascular diseases .

Comparison with Other Tracers

Tracer Tumor Uptake (%ID/g) Brain Uptake (%ID/g) Tumor-to-Blood Ratio
18F-Fluoro-D-Mannose2.83 ± 0.221.89 ± 0.1329.4
18F-Fluorodeoxyglucose2.40 ± 0.302.63 ± 0.2622.1

This table illustrates that while both tracers have similar tumor uptake values, 18F-fluoro-D-mannose offers advantages in terms of reduced brain uptake and higher tumor-to-blood ratios, enhancing its diagnostic capabilities in specific contexts.

Synthesis and Radiochemical Properties

The synthesis of 18F-fluoro-D-mannose has been optimized using nucleophilic substitution reactions, yielding high radiochemical purity (97.6%–98.7%) and yields (50%–68%). These properties are crucial for ensuring effective imaging outcomes .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Precursor
[18F]FDM C₆H₁₁F¹⁸FO₅ 182.059 C2-fluorine, mannose core Triflate-substituted mannopyranoside
[18F]FDG C₆H₁₁F¹⁸FO₅ 182.059 C2-fluorine, glucose core 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose
2-Deoxy-2-fluoro-D-glucose C₆H₁₁FO₅ 182.147 C2-fluorine, glucose core Acetylated glucopyranose derivatives
2-Deoxy-2-fluororibose C₅H₉F¹⁸FO₄ 168.118 C2-fluorine, ribose core Ribose derivatives with unorthodox protecting groups
2-Deoxy-2-formamidohexopyranose C₇H₁₃NO₆ 207.182 C2-formamido, hexose core D-glucosamine and vanillin Schiff base synthesis

Key Observations :

  • [18F]FDM and [18F]FDG share identical molecular formulas but differ in stereochemistry (mannose vs. glucose), leading to distinct biological targeting .
  • 2-Deoxy-2-fluororibose ([18F]-2-DFR) has a smaller ribose backbone, enabling liver-specific imaging via the ribose salvage pathway .

Key Observations :

  • [18F]FDG synthesis is more efficient due to standardized protocols, while [18F]FDM requires stereospecific precursors to maintain the mannose configuration .
  • Fluororibose synthesis employs unique protecting groups to stabilize the reactive ribose ring during fluorination .

Key Observations :

  • [18F]FDM’s specificity for macrophages reduces false positives in cardiovascular imaging compared to [18F]FDG .
  • [18F]-2-DFR is the only fluorinated sugar validated for liver function quantification, addressing a niche unmet by glucose/mannose analogs .

Stability and Biodistribution

Compound Plasma Stability Biodistribution Profile Major Excretion Route
[18F]FDM >90% at 2 hrs High uptake in spleen, atherosclerotic plaques Renal
[18F]FDG >95% at 2 hrs Accumulates in brain, heart, tumors Renal
[18F]-2-DFR 85% at 1 hr Liver-specific (>80% uptake) Hepatic

Key Observations :

  • [18F]FDM’s stability matches [18F]FDG, but its biodistribution is confined to immune-rich tissues .
  • [18F]-2-DFR’s hepatic excretion limits its utility outside liver studies .

Preparation Methods

Triflating Agent-Mediated Fluorination

The foundational method for [18F]2-FDM synthesis involves the reaction of methyl 4,6-O-benzylidene-3-O-benzyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside with [18F]tetra-n-butylammonium fluoride in acetonitrile at 75°C for 30 minutes. This step achieves complete regio- and stereoselectivity, yielding the protected fluoromannopyranoside intermediate with a 42% radiochemical yield. Subsequent hydrolysis with 6 N HCl or 50% methanesulfonic acid at 120°C for 30 minutes removes protecting groups, producing [18F]2-FDM in 34% overall yield.

Phase transfer conditions using Kryptofix 222 and potassium [18F]fluoride in acetonitrile significantly improve efficiency, achieving 75% radiochemical yield under no-carrier-added (nca) conditions. This method’s success hinges on the stability of the triflate leaving group and the catalytic role of Kryptofix 222 in facilitating fluoride ion solubility.

Alkaline Hydrolysis with Trifluoromethanesulfonic Anhydride

Intermediate Synthesis and Fluorination

A patented approach synthesizes [18F]2-FDM via methyl 4,6-O-benzylidene-3-O-methyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranoside (Compound 2). The triflating step employs trifluoromethanesulfonic anhydride in methylene chloride with pyridine at 20–30°C for 1–2 hours. Fluorination with [18F]RbF or [18F]CsHF2 in dimethylformamide (DMF) at 120–140°C for 20–30 minutes yields the fluorinated intermediate.

Hydrolysis and Purification

Final hydrolysis uses BBr3 or concentrated HCl at 20–40°C for 25–50 minutes, followed by purification via ion retardation resin and neutral alumina chromatography. This method emphasizes cost-effectiveness by minimizing fluorinating agent excess and leveraging inert solvents to suppress side reactions.

Solid-Phase Synthesis Using Quaternary Ammonium Resins

Resin-Based Fluoride Trapping

A streamlined method traps [18F]fluoride on a quaternary 4-(N,N-dialkylamino)pyridinium-functionalized polystyrene resin. After drying with acetonitrile, the resin-bound fluoride reacts with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose at 55°C. Acidic hydrolysis with HCl (6 N) at 120°C for 15 minutes produces [18F]2-FDM in 40 minutes with >50% overall yield.

Advantages Over Liquid-Phase Systems

This approach eliminates toxic phase transfer reagents (e.g., Kryptofix 222) and simplifies purification by integrating fluoride trapping, reaction, and hydrolysis on a single platform. The resin’s high anion-exchange capacity ensures efficient [18F]fluoride recovery from [18O]water targets.

Protected Precursor Strategy with Kryptofix 222

Precursor Design and Radiolabeling

A 2013 study utilized 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside as a precursor. Radiofluorination with [18F]KF/Kryptofix 222 in acetonitrile at 85°C for 10 minutes achieved 60–70% incorporation. Acidic deprotection (HCl, 2 N) at 100°C for 15 minutes yielded [18F]2-FDM, which was purified via preparative HPLC.

Comparative Efficiency

This method’s radiochemical yield (40–50%) and molar activity (>50 GBq/μmol) make it suitable for preclinical PET imaging. The ethoxymethyl group enhances precursor stability during fluorination, reducing byproduct formation.

Critical Comparison of Methodologies

Yield and Purity Analysis

MethodRadiochemical YieldReaction TimeKey Reagents
Phase Transfer Catalysis75%60 minKryptofix 222
Alkaline Hydrolysis34–42%90 minTriflic anhydride
Solid-Phase Synthesis>50%40 minQuaternary resin
Protected Precursor40–50%45 minEthoxymethyl precursor

Operational Considerations

  • Phase Transfer Catalysis : High yields but requires toxic Kryptofix 222 removal.

  • Solid-Phase Synthesis : Eco-friendly and scalable but demands specialized resin synthesis.

  • Protected Precursors : Balances stability and efficiency but involves multi-step precursor preparation .

Q & A

Q. What are the key synthetic routes for 2-deoxy-2-[¹⁸F]fluoro-D-mannopyranose in radiopharmaceutical research?

  • Methodological Answer : The primary synthesis involves nucleophilic fluorination of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose using [¹⁸F]fluoride. The reaction proceeds via an SN2 mechanism, where [¹⁸F]F⁻ displaces the triflate group at C-2, yielding acetylated [¹⁸F]fluoro-D-mannopyranose. Acidic hydrolysis (1 M HCl, 130°C, 15 min) removes acetyl protecting groups. Critical parameters include:
  • Solvent : Dry acetonitrile or dichloromethane .
  • Catalyst : Kryptofix 222 (K[2.2.2]) to enhance [¹⁸F]F⁻ reactivity .
  • Temperature : Controlled heating (reflux at 85°C) to minimize byproducts .
    Typical radiochemical yields (RCY) range from 40–50% .

Q. How is structural characterization performed for 2-deoxy-2-[¹⁸F]fluoro-D-mannopyranose?

  • Methodological Answer : Post-synthesis validation employs:
  • ¹⁹F NMR : Confirms fluorination at C-2 and absence of epimers (e.g., glucose vs. mannose derivatives) .
  • Mass Spectrometry (MS) : Verifies molecular weight (e.g., 182.15 g/mol for non-radioactive analogs) .
  • HPLC/PET : Validates radiochemical purity (>95%) and distinguishes anomers .

Q. What biological systems are used to study the metabolic behavior of this compound?

  • Methodological Answer :
  • In vitro enzyme assays : Glycosidases (e.g., α-mannosidase) are incubated with the compound to assess substrate specificity using fluorometric or radioactive readouts .
  • Cell-based models : Cancer cell lines (e.g., glioblastoma) evaluate uptake via glucose transporters (GLUTs) or hexokinase activity, mimicking [¹⁸F]FDG but with mannose-specific pathways .

Advanced Research Questions

Q. How can stereochemical outcomes during fluorination be controlled to prevent epimerization?

  • Methodological Answer : Epimerization (e.g., to 2-deoxy-2-[¹⁸F]fluoro-D-glucose) is minimized by:
  • Avoiding alkaline conditions : Acidic hydrolysis (HCl) preserves the β-D-mannopyranose configuration, whereas base induces Lobry de Bruyn–Alberda van Ekenstein rearrangement .
  • Optimizing reaction time : Shorter hydrolysis durations (≤15 min) reduce decomposition .
  • Precursor design : Triflate leaving groups favor SN2 inversion, ensuring retention of mannose stereochemistry .

Q. What methodologies assess the compound’s interaction with glycosidases or lectins?

  • Methodological Answer :
  • Enzyme kinetics : Kₘ and Vₘₐₓ measurements using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) quantify inhibition constants (Kᵢ) .
  • X-ray crystallography : Resolves binding modes of 2-deoxy-2-fluoro-D-mannose derivatives in enzyme active sites (e.g., concanavalin A) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of carbohydrate-protein interactions .

Q. How can in vivo tracking of this compound be optimized for PET imaging studies?

  • Methodological Answer :
  • Dosimetry : Radiation doses are calculated using ICRP models (e.g., 0.036 mSv/MBq for bladder wall) .
  • Biodistribution : Comparative studies with [¹⁸F]FDG identify mannose-specific uptake in tissues (e.g., liver, kidneys) .
  • Dynamic imaging : Time-activity curves (TACs) quantify pharmacokinetics, requiring rapid synthesis (<60 min) to account for ¹⁸F’s short half-life (109.7 min) .

Q. What strategies improve radiochemical yield (RCY) and purity in automated synthesis?

  • Methodological Answer :
  • Automated modules : Robotic systems (e.g., Zymate) standardize steps like fluorination and hydrolysis, reducing variability .
  • Precursor purity : ≥98% purity of triflate precursors minimizes side reactions .
  • Solvent drying : Molecular sieves or azeotropic distillation remove trace water, enhancing [¹⁸F]F⁻ reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-deoxy-2-((18)F)fluoro-D-mannopyranose
Reactant of Route 2
2-deoxy-2-((18)F)fluoro-D-mannopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.